molecular formula C12H6BrN3O4 B14486637 1-Bromo-3,6-dinitro-9H-carbazole CAS No. 64032-84-4

1-Bromo-3,6-dinitro-9H-carbazole

Cat. No.: B14486637
CAS No.: 64032-84-4
M. Wt: 336.10 g/mol
InChI Key: PIKBEVHOTIJHDH-UHFFFAOYSA-N
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Description

1-Bromo-3,6-dinitro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dinitro-9H-carbazole can be synthesized through a multi-step process involving the bromination and nitration of carbazole. The typical synthetic route involves:

    Bromination: Carbazole is brominated using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.

    Nitration: The brominated carbazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of bromination and nitration can be scaled up for industrial synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,6-dinitro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Oxidation: Specific oxidizing agents depending on the desired transformation.

Major Products:

    Substitution: Products with nucleophiles replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,6-dinitro-9H-carbazole is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

64032-84-4

Molecular Formula

C12H6BrN3O4

Molecular Weight

336.10 g/mol

IUPAC Name

1-bromo-3,6-dinitro-9H-carbazole

InChI

InChI=1S/C12H6BrN3O4/c13-10-5-7(16(19)20)4-9-8-3-6(15(17)18)1-2-11(8)14-12(9)10/h1-5,14H

InChI Key

PIKBEVHOTIJHDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C(=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

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